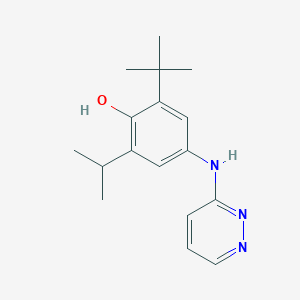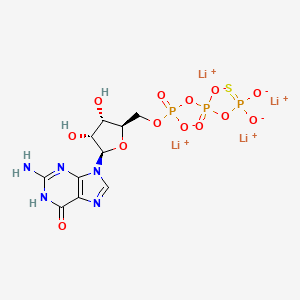
2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol (DMPP) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a phenolic compound that belongs to the class of pyridazine derivatives. The compound exhibits unique biochemical and physiological properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol is not fully understood. However, studies have shown that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol has also been shown to modulate the expression of various genes involved in the inflammatory response, suggesting that it may exert its anti-inflammatory effects through the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol exhibits unique biochemical and physiological effects that make it a promising candidate for various research applications. The compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol has also been shown to possess neuroprotective properties, suggesting that it may be a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol has several advantages for use in laboratory experiments. The compound is relatively simple to synthesize and has a high purity level, making it a reliable research tool. 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol also exhibits unique biochemical and physiological properties that make it a promising candidate for various research applications. However, 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol has some limitations, including its potential toxicity at high concentrations. Therefore, caution should be exercised when using 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol in laboratory experiments.
Orientations Futures
There are several future directions for the research on 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol. One potential area of research is the development of 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol-based therapies for various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another potential area of research is the elucidation of the mechanism of action of 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol, which could provide insights into the development of new therapeutic agents. Additionally, further studies are needed to determine the potential toxicity of 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol and its effects on human health.
Méthodes De Synthèse
2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol can be synthesized using various methods, including the reaction of 2,6-ditert-butylphenol with 3-chloropyridazine in the presence of a base. The reaction yields 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol as a white crystalline solid with a high purity level. The synthesis of 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol is relatively simple and cost-effective, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol has been extensively studied for its potential applications in scientific research. The compound exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for neurological disorders.
Propriétés
IUPAC Name |
2-tert-butyl-6-propan-2-yl-4-(pyridazin-3-ylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11(2)13-9-12(19-15-7-6-8-18-20-15)10-14(16(13)21)17(3,4)5/h6-11,21H,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLPSOQQJDLTTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)NC2=NN=CC=C2)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649542 |
Source


|
| Record name | 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114548-84-4 |
Source


|
| Record name | 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





